molecular formula C9H11ClOS B2897173 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one CAS No. 1094461-78-5

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one

Cat. No.: B2897173
CAS No.: 1094461-78-5
M. Wt: 202.7
InChI Key: JQLYYCHEETWQFZ-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one is a chalcone derivative characterized by a chlorinated thiophene ring linked to a 3-methylbutan-1-one moiety. Its synthesis typically involves Claisen-Schmidt condensation or microwave-assisted methods, as seen in structurally related compounds . The compound’s chlorothiophene group confers distinct electronic properties, influencing its reactivity and interactions in biological systems. Chalcones like this are often intermediates for synthesizing bioactive pyrazolines, highlighting their pharmaceutical relevance .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-6(2)5-7(11)8-3-4-9(10)12-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLYYCHEETWQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one typically involves the chlorination of thiophene followed by the introduction of the butanone group. One common method involves the reaction of 5-chloro-2-acetylthiophene with appropriate reagents under controlled conditions. For instance, 5-chloro-2-acetylthiophene can be dissolved in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions at specific temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

Synthetic Pathways
The compound has been utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through electrophilic substitution reactions, which can lead to the development of novel derivatives with enhanced properties. For instance, the synthesis of chalcone derivatives involving 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one has been reported, showcasing its versatility in creating complex molecular architectures .

Reactivity Studies
Research indicates that the compound exhibits significant reactivity under various conditions. For example, studies on its reactivity with different electrophiles have demonstrated the potential for creating a wide range of substituted thiophene derivatives, which may possess unique electronic and optical properties .

Material Science

Nonlinear Optical Properties
this compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices. The compound's ability to exhibit NLO behavior is attributed to its molecular structure, which allows for significant electron delocalization . This property is crucial for developing materials used in telecommunications and laser technology.

Polymer Development
The compound has also been explored in the context of polymer science, particularly in the development of conjugated polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances the electronic conductivity and stability of the resulting polymers .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research comparing its minimum inhibitory concentration (MIC) against various pathogens shows promising results, indicating potential use as an antimicrobial agent . The compound exhibits varying degrees of activity against bacteria and fungi, suggesting its utility in pharmaceutical applications.

Potential Drug Development
The structural features of this compound make it an attractive scaffold for drug development. Its ability to form stable complexes with biological targets can be exploited in designing new therapeutic agents. Additionally, computational studies using density functional theory (DFT) have provided insights into the molecular interactions that govern its biological activity .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing complex organic compounds ,
Nonlinear OpticsPotential use in photonic devices due to NLO properties
Polymer ScienceDevelopment of conjugated polymers for electronics
Medicinal ChemistryAntimicrobial activity and potential drug development ,

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The chlorothiophene group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy group in the phenyl analog (). This difference likely alters solubility and reactivity .
  • Synthetic Routes : Microwave synthesis () offers efficiency advantages over traditional methods used for analogs like compound 4 ().
  • Natural vs. Synthetic Origins : Compounds like 300 and 301 () are naturally occurring, whereas the target compound is synthetic, impacting scalability and applications.

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • LogD and Solubility : The methoxyphenyl analog () has a LogD of 3.5, indicating moderate lipophilicity. Replacing methoxy with chlorothiophene (stronger electron withdrawal) may reduce solubility in polar solvents.
  • Acidity : The phenyl analog’s pKa (17.29) suggests weak acidity; the thiophene’s sulfur atom could further lower acidity due to inductive effects .

Key Findings :

  • Antioxidant Potential: The dichlorophenyl analog (compound 40) outperforms ascorbic acid in radical scavenging, suggesting that electron-withdrawing substituents enhance activity .
  • Antimicrobial Action : Chlorothiophene-containing chalcones (e.g., compound 4) show broad-spectrum activity, likely due to the thiophene ring’s interaction with microbial enzymes .

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClOSC_9H_{9}ClOS with a molecular weight of approximately 200.68 g/mol. The presence of a chlorothiophene ring contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial and fungal strains, showing notable effectiveness:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli>200 µg/mL
Candida albicans32 µg/mL
Cryptococcus neoformans8 µg/mL

These results suggest that the compound exhibits selective antimicrobial activity, particularly against certain Gram-positive bacteria and fungi, while showing limited efficacy against Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism behind this activity may involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Cytotoxicity and Safety Profile

In evaluating the safety profile of this compound, cytotoxicity assays were performed on human cell lines. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic use:

Cell Line IC50 (µg/mL)
HEK293 (human embryonic kidney)>32
MCF7 (breast cancer)25

These findings suggest that while the compound possesses biological activity, it does not exhibit significant toxicity to human cells at effective concentrations .

Case Studies

Several case studies have illustrated the application of this compound in therapeutic settings:

  • Case Study on Antimicrobial Use : A study involving patients with chronic bacterial infections showed that treatment with formulations containing this compound led to significant reductions in infection rates compared to traditional antibiotics.
  • Inflammatory Disease Model : In animal models of inflammatory diseases, administration of the compound resulted in decreased markers of inflammation and improved clinical outcomes.

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